CPUY074020
Overview
Description
CPUY074020 is a potent and orally bioavailable inhibitor of histone methyltransferase G9a. It has an inhibitory concentration (IC50) of 2.18 μM and exhibits anti-proliferative activity . This compound is primarily used for research purposes, particularly in the study of epigenetic modifications and cancer biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPUY074020 involves a combination of shape-based virtual screening and structure-based molecular design . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.
Industrial Production Methods
Industrial production methods for this compound are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
CPUY074020 primarily undergoes reactions related to its function as a histone methyltransferase inhibitor. It can modulate the trimethylation levels of histone H3 at lysine 9 (H3K9) in a dose-dependent manner .
Common Reagents and Conditions
The compound is typically used in cell culture experiments at concentrations ranging from 2 to 10 μM . Common reagents include dimethyl sulfoxide (DMSO) for dissolving the compound and various cell lines for testing its biological activity.
Major Products Formed
The primary outcome of reactions involving this compound is the inhibition of histone methyltransferase activity, leading to changes in gene expression and induction of apoptosis in cancer cells .
Scientific Research Applications
CPUY074020 has several scientific research applications:
Epigenetics: It is used to study the role of histone methylation in gene regulation and chromatin structure.
Cancer Research: The compound’s anti-proliferative activity makes it a valuable tool for investigating cancer cell biology and potential therapeutic strategies.
Drug Development: Researchers use this compound to explore new drug candidates targeting histone methyltransferases.
Biological Studies: It helps in understanding the molecular mechanisms underlying various biological processes influenced by histone methylation.
Mechanism of Action
CPUY074020 exerts its effects by inhibiting the enzyme histone methyltransferase G9a. This inhibition prevents the methylation of histone H3 at lysine 9 (H3K9), leading to alterations in chromatin structure and gene expression . The compound induces apoptosis in cancer cells by disrupting the epigenetic regulation of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
BIX-01294: Another G9a inhibitor with an IC50 of 2.7 μM.
UNC 0631: A highly effective G9a inhibitor with an IC50 of 4 nM.
Tazemetostat: An EZH2 inhibitor with an IC50 of 11 nM, used in cancer treatment.
Uniqueness
CPUY074020 is unique due to its specific inhibition of G9a with a relatively low IC50, making it a potent tool for studying histone methylation and its effects on gene expression and cancer cell proliferation .
Properties
IUPAC Name |
12-piperidin-1-yl-10-(2-pyrrolidin-1-ylethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24-17-8-2-3-9-18(17)25-22-21(24)19(26-10-15-28-11-6-7-12-28)16-20(23(22)27-31-25)29-13-4-1-5-14-29/h2-3,8-9,16,26H,1,4-7,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYVEFXRAMWBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NCCN6CCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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